PROTAC HPK1 Degrader-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

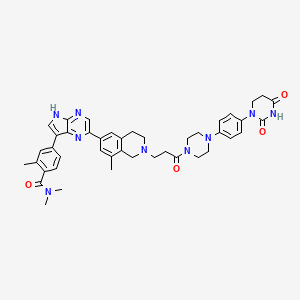

C43H47N9O4 |

|---|---|

Molekulargewicht |

753.9 g/mol |

IUPAC-Name |

4-[2-[2-[3-[4-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperazin-1-yl]-3-oxopropyl]-8-methyl-3,4-dihydro-1H-isoquinolin-6-yl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]-N,N,2-trimethylbenzamide |

InChI |

InChI=1S/C43H47N9O4/c1-27-21-29(5-10-34(27)42(55)48(3)4)35-24-44-41-40(35)46-37(25-45-41)31-22-28(2)36-26-49(14-11-30(36)23-31)15-13-39(54)51-19-17-50(18-20-51)32-6-8-33(9-7-32)52-16-12-38(53)47-43(52)56/h5-10,21-25H,11-20,26H2,1-4H3,(H,44,45)(H,47,53,56) |

InChI-Schlüssel |

KIJGLIOLEIJTJM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC2=C1CN(CC2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)N5CCC(=O)NC5=O)C6=CN=C7C(=N6)C(=CN7)C8=CC(=C(C=C8)C(=O)N(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC HPK1 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimera (PROTAC) technology represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven model of protein elimination.[1] PROTACs are heterobifunctional molecules engineered to hijack the cell's native protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively degrade proteins of interest (POIs).[2][3] This approach allows for the targeting of proteins previously considered "undruggable" and offers potential advantages in potency, selectivity, and duration of effect.[4][5]

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[6][7] It functions as a critical negative regulator of T-cell and B-cell receptor signaling.[8][9] By dampening immune cell activation, HPK1 can limit the ability of the immune system to mount an effective anti-tumor response, making it a high-value target for cancer immunotherapy.[8][10]

This technical guide provides a comprehensive overview of the mechanism of action of PROTAC HPK1 Degrader-2, a molecule designed to induce the targeted degradation of HPK1. We will explore the fundamental principles of PROTAC technology, the role of HPK1 in immune regulation, the specific molecular events orchestrated by the degrader, and the experimental methodologies used to characterize its activity.

The Ubiquitin-Proteasome System and General PROTAC Mechanism

The UPS is the primary cellular pathway for regulated protein degradation in eukaryotic cells, maintaining protein homeostasis.[2] The system functions through a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][4] The E3 ligase provides substrate specificity, recognizing specific proteins to be tagged for destruction.

PROTACs are designed with three key components: a ligand that binds the target protein (HPK1), a ligand that recruits a specific E3 ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), and a chemical linker connecting the two.[2] The mechanism proceeds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (HPK1) and an E3 ligase, forming a transient ternary complex (HPK1-PROTAC-E3 Ligase).[1][11]

-

Ubiquitination: Within the proximity induced by the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 enzyme to lysine (B10760008) residues on the surface of the POI.[1]

-

Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides.[2][4]

-

Recycling: After inducing ubiquitination, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a single PROTAC molecule to mediate the destruction of multiple target proteins.[1][5]

HPK1 as a Negative Regulator in T-Cell Signaling

T-cell activation is initiated upon engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC). This event triggers a complex signaling cascade essential for mounting an immune response. HPK1 acts as an intracellular checkpoint, attenuating the strength and duration of this signal.[8][9]

The key steps involving HPK1 are:

-

TCR Activation: Antigen recognition leads to the activation of Src family kinases (like Lck) which phosphorylate key signaling components.[12]

-

Signalosome Formation: Activated kinases trigger the formation of a "signalosome" complex centered around adaptor proteins like Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[12]

-

HPK1 Activation: Within this complex, HPK1 is activated.[12]

-

Negative Feedback Loop: Activated HPK1 phosphorylates several substrates, most critically SLP-76 at serine 376.[13][14] This phosphorylation event marks SLP-76 for ubiquitination and subsequent proteasomal degradation.[13]

-

Signal Attenuation: The degradation of the crucial SLP-76 adaptor dismantles the signalosome, thereby inhibiting downstream pathways such as those leading to the activation of AP-1 and subsequent production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.[12][13]

By acting as a brake on TCR signaling, HPK1 raises the activation threshold for T-cells, preventing excessive immune responses but also hindering anti-tumor immunity.[8]

Core Mechanism of this compound

This compound leverages the catalytic PROTAC mechanism to specifically eliminate HPK1 protein, thereby removing the key negative regulator of T-cell activation.

The workflow is as follows:

-

Cellular Entry & Binding: The degrader enters the T-cell and its two distinct ligands bind simultaneously to HPK1 and a recruited E3 ligase (e.g., CRBN), forming the ternary complex.[15]

-

Induced Ubiquitination: This induced proximity enables the E3 ligase to efficiently poly-ubiquitinate HPK1.[15]

-

Proteasomal Degradation of HPK1: The poly-ubiquitinated HPK1 is targeted for degradation by the 26S proteasome.[15]

-

Restoration of T-Cell Signaling: With HPK1 removed, its substrate SLP-76 is no longer targeted for inhibitory phosphorylation and degradation.[16] This stabilizes the TCR signalosome, leading to a more robust and sustained downstream signal.

-

Enhanced Immune Function: The potentiated signaling cascade results in increased T-cell activation, proliferation, and the production of key anti-tumor cytokines such as IL-2 and interferon-gamma (IFN-γ).[15][17]

By degrading HPK1, the PROTAC effectively cuts the brakes on T-cell activation, unleashing a more powerful immune response against cancer cells.[18]

Quantitative Analysis of HPK1 Degradation

The efficacy of a PROTAC is quantified by its ability to induce degradation of the target protein and elicit a functional cellular response. Key metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal effective concentration (EC50) for functional outputs like cytokine release.

Table 1: Comparative Degradation Potency of HPK1 PROTACs

| Compound | DC50 | Cell Line / System | Citation |

|---|---|---|---|

| This compound | 23 nM | Human PBMC | [19][20][21] |

| PROTAC HPK1 Degrader-3 | 21.26 nM | Not Specified | [21] |

| PROTAC HPK1 Degrader-4 | 3.16 nM | Not Specified | [22] |

| Compound 10m (Pyrazine-based) | 5.0 ± 0.9 nM | Jurkat | [15] |

| Preclinical PROTACs (Range) | 1 - 20 nM | Not Specified |[17] |

Table 2: Functional Activity of HPK1 PROTACs

| Compound / Class | Assay | Potency (IC50 / EC50) | Citation |

|---|---|---|---|

| Preclinical PROTACs | pSLP76 Inhibition | 2 - 25 nM | [17] |

| Preclinical PROTACs | IL-2 Release | 2 - 20 nM | [17] |

| Compound 10m | IL-2 Release | 8.2 ± 1.1 nM | [15] |

| Compound 10m | IFN-γ Release | 9.1 ± 0.8 nM |[15] |

Key Experimental Protocols

Verifying the mechanism of action of an HPK1 degrader requires specific biochemical and cell-based assays. Below are generalized protocols for two fundamental experiments.

Protocol 1: Determination of HPK1 Degradation by Western Blot

Objective: To quantify the dose-dependent degradation of HPK1 protein and determine the DC50 value.

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat) under standard conditions (37°C, 5% CO2).

-

Compound Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a fixed period (typically 18-24 hours).

-

Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HPK1 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) to normalize for protein loading.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the HPK1 band intensity to the corresponding loading control band intensity. Plot the normalized HPK1 levels against the log concentration of the degrader and fit a four-parameter variable slope equation to determine the DC50 value.

Protocol 2: Measurement of IL-2 Release by ELISA

Objective: To measure the functional consequence of HPK1 degradation on T-cell activation by quantifying IL-2 secretion.

Methodology:

-

Cell Preparation: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Compound Pre-treatment: Plate PBMCs at 2 x 10^5 cells/well in a 96-well plate. Pre-treat the cells with a serial dilution of this compound or vehicle control for 2-4 hours.

-

T-Cell Stimulation: Add a T-cell stimulation reagent (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin) to each well to activate the T-cells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat a high-binding 96-well ELISA plate with an IL-2 capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add diluted cell supernatants and a standard curve of recombinant IL-2 to the plate and incubate.

-

Wash the plate and add a biotinylated IL-2 detection antibody.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add a colorimetric substrate (e.g., TMB). Stop the reaction with stop solution.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of IL-2 in each sample by interpolating from the standard curve. Plot the IL-2 concentration against the log concentration of the degrader to determine the EC50 value.

Conclusion

This compound operates through a precise and potent mechanism of action. By co-opting the cell's ubiquitin-proteasome system, it specifically targets and eliminates HPK1, a key negative regulator of immune function. The degradation of HPK1 effectively removes a critical brake on T-cell receptor signaling, leading to enhanced T-cell activation and effector functions. This strategy holds significant promise for cancer immunotherapy, with the potential to overcome the limitations of traditional kinase inhibitors and broaden the therapeutic window for targeting the HPK1 pathway.[17][18] The continued development of HPK1-targeting PROTACs represents an exciting frontier in the quest for more effective treatments for cancer.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. tandfonline.com [tandfonline.com]

- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. amsbio.com [amsbio.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. medchemexpress.com [medchemexpress.com]

The HPK1 Signaling Pathway in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation. As an intracellular immune checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses. This function, while crucial for maintaining immune homeostasis, can be exploited by tumors to evade immune surveillance. Consequently, HPK1 has emerged as a promising therapeutic target in immuno-oncology. This technical guide provides a comprehensive overview of the HPK1 signaling pathway, quantitative data on its inhibition, detailed experimental protocols for its study, and visual diagrams to elucidate key processes.

The Core HPK1 Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated that leads to T-cell activation, proliferation, and effector function. HPK1 acts as a crucial negative feedback loop in this process.

-

Recruitment and Activation: Following TCR stimulation, HPK1 is recruited to the TCR signaling complex by adaptor proteins.[1] Its full activation is a multi-step process involving autophosphorylation and transphosphorylation by other kinases.[1][2]

-

Substrate Phosphorylation: The primary and most well-characterized substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3] HPK1 specifically phosphorylates SLP-76 at the serine 376 residue (S376).[3][4]

-

Signal Dampening: The phosphorylation of SLP-76 at S376 creates a binding site for 14-3-3 proteins.[4][5] The recruitment of 14-3-3 proteins to SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6][7] This destabilizes the TCR signaling complex, effectively terminating downstream signaling.[1][2]

-

Downstream Consequences: The degradation of SLP-76 attenuates the activation of key downstream signaling molecules, including Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1][8] This ultimately leads to reduced production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and diminished T-cell proliferation and cytotoxic activity.[1][8] Genetic ablation or inhibition of HPK1 has been shown to enhance T-cell activation and anti-tumor immunity.[9][10]

Quantitative Data on HPK1 Inhibition

The development of small molecule inhibitors targeting the kinase activity of HPK1 is a major focus in cancer immunotherapy. The following tables summarize key quantitative data related to the efficacy of various HPK1 inhibitors.

| Inhibitor | Target | IC50 Value | Assay Conditions | Reference(s) |

| NDI-101150 | HPK1 | 0.7 nM | In vitro kinase assay | [11] |

| Compound M074-2865 | HPK1 | 2.93 µM | In vitro kinase inhibition assay | [12] |

| Compound 1 | HPK1 | Potent | Cellular assays showing increased IFN-γ and CD25, CD69, CD71 expression | [13] |

Note: IC50 values for several clinical-stage inhibitors like BGB-15025 and CFI-402411 are not publicly disclosed in the provided search results.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the HPK1 signaling pathway.

In Vitro HPK1 Kinase Assay (Luminescence-based)

This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and is suitable for high-throughput screening of HPK1 inhibitors.[1][14]

Materials:

-

Recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (HPK1 inhibitors) dissolved in DMSO

-

White, opaque 384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for HPK1, if known), and MBP.

-

Assay Plate Setup: Add 1 µl of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Enzyme Addition: Add 2 µl of diluted HPK1 enzyme to each well, except for the "no enzyme" control wells.

-

Reaction Initiation: Add 2 µl of the substrate/ATP master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence (from "no enzyme" controls). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-SLP-76 (S376)

This protocol allows for the detection of HPK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[5][15][16]

Materials:

-

Jurkat T-cells or primary human T-cells

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)

-

Test compounds (HPK1 inhibitors)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-SLP-76 (Ser376), rabbit anti-total SLP-76, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture Jurkat cells or primary T-cells to the desired density. Pre-incubate the cells with various concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.

-

T-Cell Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a predetermined time (e.g., 15-30 minutes) to activate the TCR signaling pathway.

-

Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (S376) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total SLP-76 and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SLP-76 signal to the total SLP-76 and loading control signals.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation, a key functional outcome of T-cell activation.[9][17][18]

Materials:

-

Primary human or mouse T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

PBS

-

Complete cell culture medium

-

T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies or mitogens like Concanavalin A)

-

Test compounds (HPK1 inhibitors)

-

Flow cytometer

Procedure:

-

Cell Labeling: Resuspend isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quenching: Quench the labeling reaction by adding 5 volumes of cold complete medium and incubating for 5 minutes on ice.

-

Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

-

Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add serial dilutions of the HPK1 inhibitor or DMSO.

-

Stimulation: Add T-cell stimulators to the appropriate wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel. As cells divide, the CFSE fluorescence intensity is halved with each cell division, resulting in distinct peaks on a histogram.

-

Data Analysis: Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition.

Cytokine Production Assay (ELISA)

This protocol is for quantifying the secretion of key T-cell cytokines like IL-2 and IFN-γ.[19][20][21]

Materials:

-

T-cells (e.g., primary T-cells or Jurkat cells)

-

Complete cell culture medium

-

T-cell stimulators (e.g., anti-CD3/anti-CD28 antibodies)

-

Test compounds (HPK1 inhibitors)

-

Commercially available ELISA kits for human or mouse IL-2 and IFN-γ

Procedure:

-

Cell Culture and Treatment: Plate T-cells in a 96-well plate and pre-treat with various concentrations of the HPK1 inhibitor or DMSO.

-

Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.

-

Incubation: Culture the cells for 24-72 hours to allow for cytokine accumulation in the supernatant.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the supernatants and standards to a microplate pre-coated with a capture antibody.

-

Incubating to allow the cytokine to bind.

-

Washing the plate and adding a biotinylated detection antibody.

-

Incubating and washing again.

-

Adding streptavidin-HRP.

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in each sample.

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cell Activation

Caption: HPK1 negatively regulates TCR signaling via phosphorylation and subsequent degradation of SLP-76.

Experimental Workflow for HPK1 Inhibitor Screening

Caption: A typical workflow for the discovery and validation of novel HPK1 inhibitors.

References

- 1. HPK1 Kinase Enzyme System Application Note [promega.com]

- 2. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. medrxiv.org [medrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]

- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biofeng.com [biofeng.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mucosalimmunology.ch [mucosalimmunology.ch]

- 18. researchgate.net [researchgate.net]

- 19. Human Th1/Th2/Th17/Treg Multiplex ELISA Kit (IFN gamma, IL2, IL4, IL10, IL13, IL17A, IL22, TNF alpha) - 2BScientific [2bscientific.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Human IL-2 ELISA Kit (ab174444) is not available | Abcam [abcam.com]

The Dawn of a New Immuno-Oncology Era: A Technical Guide to Pyrazine-Based HPK1 Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell and B-cell activation, making it a highly attractive target for cancer immunotherapy.[1][2][3] By dampening the signaling cascades initiated by the T-cell receptor (TCR), HPK1 effectively acts as a brake on the adaptive immune response against tumors.[1][3][4] Traditional kinase inhibitors have shown promise, but a new modality, targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), offers a more profound and sustained therapeutic effect. This technical guide delves into the discovery, synthesis, and mechanistic evaluation of a novel class of pyrazine-based HPK1 degraders, providing a comprehensive resource for researchers in the field.

Introduction

The intricate signaling network governing T-cell activation is a cornerstone of immuno-oncology research. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell proliferation and effector functions.[2][4] HPK1, also known as MAP4K1, negatively regulates this process by phosphorylating key adaptor proteins, such as SLP-76, leading to their degradation and subsequent attenuation of the immune response.[3][5] The inhibition or degradation of HPK1 can therefore unleash a more potent anti-tumor immune attack.[1][4]

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of a ligand that binds to the target protein (in this case, HPK1), a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. Pyrazine-based scaffolds have emerged as a promising starting point for the development of potent and selective HPK1 binders.

This guide will explore the structure-activity relationships (SAR) of pyrazine-based HPK1 degraders, detail the experimental protocols for their characterization, and visualize the underlying biological pathways and experimental workflows.

HPK1 Signaling Pathway

HPK1 acts as a crucial negative feedback regulator in T-cell activation. The following diagram illustrates the canonical TCR signaling pathway and the inhibitory role of HPK1.

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Discovery and Optimization of Pyrazine-Based HPK1 Degraders

The development of potent and selective HPK1 degraders has been guided by systematic structure-activity relationship (SAR) studies. A common strategy involves starting with a known pyrazine-based HPK1 inhibitor and appending a linker connected to an E3 ligase ligand.

General Synthesis Workflow

The synthesis of pyrazine-based HPK1 degraders typically follows a modular approach, as outlined in the diagram below.

Caption: A generalized synthetic workflow for pyrazine-based HPK1 PROTACs.

Quantitative Data Summary

The following tables summarize the in vitro potency and degradation efficacy of representative pyrazine-based HPK1 degraders.

Table 1: HPK1 Inhibitory and Degradation Activity of Pyrazine-Based PROTACs [6]

| Compound | HPK1 IC50 (nM) | HPK1 DC50 (nM) in Jurkat cells | Dmax (%) in Jurkat cells |

| 9 (Parent Inhibitor) | 4.5 ± 0.6 | - | - |

| 10a | 10.3 ± 1.1 | 25.1 ± 3.5 | 85 |

| 10e | 6.8 ± 0.8 | 15.8 ± 2.1 | 90 |

| 10f | 22.9 ± 2.5 | 7.2 ± 1.0 | 92 |

| 10j | - | 10.5 ± 1.5 | 80 |

| 10k | - | 3.8 ± 0.5 | 96 |

| 10l | - | 4.4 ± 0.6 | 97 |

| 10m | - | 2.5 ± 0.4 | 98 |

Data presented as mean ± standard deviation where available.

Table 2: Cellular Activity of a Potent Pyrazine-Based HPK1 Degrader [6]

| Compound | Jurkat Cell IL-2 Release EC50 (nM) | Jurkat Cell IFN-γ Release EC50 (nM) |

| 10m | 8.9 ± 1.2 | 10.2 ± 1.5 |

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols.

HPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HPK1.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%. Prepare a reaction mixture containing kinase buffer, recombinant human HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP.[7]

-

Assay Plate Setup: Add the diluted test compounds or DMSO (vehicle control) to a 384-well plate.[7]

-

Enzyme Addition: Add the HPK1 enzyme to each well and incubate briefly.[7]

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture.[7]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[7]

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.[6][7] The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a suitable software.

Western Blotting for HPK1 Degradation

This method is used to determine the extent of HPK1 protein degradation in cells treated with the PROTACs.

Methodology:

-

Cell Culture and Treatment: Culture Jurkat cells (or other suitable hematopoietic cell lines) to the desired density. Treat the cells with various concentrations of the HPK1 degrader or vehicle control for a specified duration (e.g., 24 hours).[6]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HPK1. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the HPK1 band intensity to the loading control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated from the dose-response curve.[6]

T-Cell Activation and Cytokine Release Assay

This assay assesses the functional consequence of HPK1 degradation on T-cell activation by measuring cytokine production.

Methodology:

-

Cell Culture and Treatment: Plate Jurkat cells or isolated human PBMCs and treat with various concentrations of the HPK1 degrader or DMSO control.[6][7]

-

T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the culture wells to mimic TCR activation.[7]

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[6]

-

Data Analysis: Plot the cytokine concentrations against the degrader concentrations to generate dose-response curves and calculate EC50 values.

Conclusion and Future Directions

The discovery of pyrazine-based HPK1 degraders represents a significant advancement in the field of immuno-oncology.[6] These molecules have demonstrated potent and sustained degradation of HPK1, leading to enhanced T-cell activation and cytokine release in vitro.[6] The promising preclinical data, including in vivo efficacy in syngeneic mouse models, underscore the therapeutic potential of this approach.[6][8]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders to improve their oral bioavailability and in vivo efficacy. Further exploration of the selectivity profile against other kinases and the long-term consequences of HPK1 degradation will be crucial for clinical translation. Combination therapies, particularly with immune checkpoint inhibitors, may offer synergistic anti-tumor effects and are a key area of ongoing investigation.[6][8] The in-depth understanding and methodologies presented in this guide provide a solid foundation for the continued development of this exciting new class of cancer immunotherapies.

References

- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Hematopoietic Progenitor Kinase 1 (HPK1) as an Intracellular Immune Checkpoint Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune cell function. By acting as an intracellular checkpoint, HPK1 attenuates signaling downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and other immune-activating receptors. This inhibitory function presents a compelling therapeutic target in immuno-oncology. Inhibition of HPK1 has been shown to enhance anti-tumor immunity by "releasing the brakes" on T-cell activation, promoting pro-inflammatory cytokine production, and improving the function of other immune cells such as dendritic cells and B cells. This technical guide provides an in-depth overview of the role of HPK1 as an immune checkpoint, its signaling pathways, the effects of its inhibition, and detailed methodologies for key experimental assessments.

Introduction to HPK1: An Intracellular Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases.[1][2] Its expression is primarily restricted to the hematopoietic lineage, with high levels found in T cells, B cells, and dendritic cells (DCs).[3] Functionally, HPK1 acts as a crucial negative feedback regulator in immune cell signaling pathways, effectively functioning as an intracellular immune checkpoint.[2][4]

In the context of cancer, tumors can exploit this regulatory mechanism to evade immune surveillance.[1] By dampening T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate cancer cells.[1] Consequently, inhibiting HPK1 has become an attractive strategy to potentiate T-cell responses against tumors and overcome resistance to existing immunotherapies.[5][6] Preclinical studies using HPK1 knockout or kinase-dead mouse models have demonstrated enhanced anti-tumor immunity and slower tumor growth, validating its potential as a therapeutic target.[5][6]

The HPK1 Signaling Pathway: A Mechanism of Immune Suppression

The most well-characterized role of HPK1 is its negative regulation of T-cell receptor (TCR) signaling. Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell, HPK1 is recruited to the immunological synapse.[7][8]

Here, it becomes activated and phosphorylates key downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[2][9] This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[9] As SLP-76 is a critical scaffold protein in the TCR signaling cascade, its degradation leads to the disassembly of the signaling complex and attenuation of downstream pathways, including the activation of PLCγ1 and ERK.[8][10] This ultimately raises the activation threshold for T cells, dampening their proliferation and effector functions.[8]

A similar mechanism of action has been described in B cells, where HPK1 phosphorylates the B-cell linker protein (BLNK), the functional analog of SLP-76.[11] In dendritic cells, HPK1 also acts as a negative regulator, and its absence leads to enhanced expression of co-stimulatory molecules and increased production of pro-inflammatory cytokines.[8][12]

Quantitative Effects of HPK1 Inhibition

The inhibition of HPK1, either genetically or pharmacologically, leads to measurable enhancements in immune cell function. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

| Compound Name | Assay Type | IC50 (nM) | Reference |

| Compound 1 | Biochemical | 17.59 - 19.8 | [13] |

| Compound 2 | Biochemical | 141.44 - 193.41 | [13] |

| Bosutinib | Biochemical | 492.08 - 676.86 | [13] |

| GNE-1858 | Biochemical | 1.9 | [2] |

| XHS | Biochemical | 2.6 | [2] |

| Compound 22 | Biochemical | 0.061 | [2] |

| Compound K | Biochemical | 2.6 | [2] |

| M074-2865 | Biochemical | 2,930 | [2] |

| ISR-05 | Biochemical | 24,200 | [1] |

| ISR-03 | Biochemical | 43,900 | [1] |

Table 2: Functional Effects of HPK1 Inhibition on T-Cell Cytokine Production

| Inhibition Method | Cell Type | Cytokine | Fold Increase (vs. Control) | Reference |

| HPK1 Inhibitor (1 µM) | Human CD8+ T cells | IFN-γ | ~2-3 | [7] |

| HPK1 Inhibitor (1 µM) | Human CD8+ T cells | IL-2 | ~3-5 | [7] |

| MAP4K1 KO | Human CD8+ T cells | IFN-γ | ~2.5 | [7] |

| MAP4K1 KO | Human CD8+ T cells | IL-2 | ~4 | [7] |

| HPK1-/- | Murine T cells | IL-2 | Resistant to PGE2 inhibition | [14] |

Table 3: In Vivo Anti-Tumor Efficacy of HPK1 Inhibition in Syngeneic Mouse Models

| Treatment | Mouse Model | Tumor Growth Inhibition (%) | Reference |

| NMBS-1 (oral) | Syngeneic tumor model | Significant | [15] |

| HPK1 Kinase-Dead (KD) | 1956 Sarcoma | Significant slowing of tumor growth | [14] |

| HPK1-/- | Lewis Lung Carcinoma | Effective tumor control | [14] |

| DS21150768 | Multiple syngeneic models | Significant suppression of tumor growth | [11] |

Experimental Protocols for Assessing HPK1 Inhibition

This section provides detailed methodologies for key experiments to evaluate the efficacy of HPK1 inhibitors.

In Vitro HPK1 Kinase Assay (Luminescence-based)

Objective: To determine the in vitro potency (IC50) of a test compound against HPK1.

Principle: This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to HPK1 activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white opaque plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 3-fold dilution series starting from 10 µM is recommended.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.

-

Add 2 µL of recombinant HPK1 enzyme diluted in kinase assay buffer.

-

Initiate the reaction by adding 2 µL of a substrate mix containing MBP and ATP. The final ATP concentration should be close to the Km for HPK1 (typically 10-100 µM).

-

-

Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-SLP-76 (Ser376)

Objective: To assess the cellular activity of an HPK1 inhibitor by measuring the phosphorylation of its direct substrate, SLP-76.

Principle: T-cell activation induces HPK1-mediated phosphorylation of SLP-76 at Ser376. An effective HPK1 inhibitor will reduce the level of this phosphorylation in a dose-dependent manner.

Materials:

-

Jurkat T cells or primary human T cells

-

HPK1 inhibitor

-

Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total SLP-76, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Culture Jurkat T cells or primary T cells.

-

Pre-treat the cells with various concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

-

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total SLP-76 and β-actin to ensure equal loading.

-

Densitometry: Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.

T-Cell Activation Assay by Flow Cytometry

Objective: To measure the effect of HPK1 inhibition on T-cell activation by quantifying the expression of activation markers.

Principle: Upon activation, T cells upregulate the expression of surface markers such as CD69 (early activation) and CD25 (late activation). HPK1 inhibition is expected to enhance the expression of these markers.

Materials:

-

Primary human peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

HPK1 inhibitor

-

Anti-CD3 and anti-CD28 antibodies

-

Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD69, and CD25

-

Flow cytometer

Procedure:

-

Cell Plating and Treatment:

-

Plate PBMCs or T cells in a 96-well plate.

-

Add the HPK1 inhibitor at various concentrations or DMSO.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers for 30 minutes on ice.

-

-

Data Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Data Analysis: Gate on the CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing CD69 and CD25.

In Vivo Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor in a mouse model with a competent immune system.

Principle: The MC38 (colon adenocarcinoma) or B16-F10 (melanoma) syngeneic models in C57BL/6 mice are commonly used. An effective HPK1 inhibitor should slow tumor growth, either as a monotherapy or in combination with other immunotherapies.

Materials:

-

C57BL/6 mice

-

MC38 or B16-F10 tumor cells

-

HPK1 inhibitor formulated for oral gavage

-

Anti-mouse PD-1 or CTLA-4 antibody (for combination studies)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth Monitoring and Randomization: Monitor tumor growth every 2-3 days with calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, HPK1 inhibitor, anti-PD-1, combination).

-

Treatment:

-

Administer the HPK1 inhibitor orally, typically once or twice daily.

-

Administer checkpoint inhibitors via intraperitoneal injection according to a defined schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly.

-

Monitor animal body weight and overall health.

-

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune responses by flow cytometry or immunohistochemistry.

Conclusion and Future Directions

HPK1 has been convincingly established as a key intracellular immune checkpoint, and its inhibition represents a promising strategy in cancer immunotherapy. The preclinical data strongly support the development of small molecule HPK1 inhibitors to enhance T-cell-mediated anti-tumor responses. Several HPK1 inhibitors are currently in clinical development, and their safety and efficacy are being evaluated in patients with advanced solid tumors.[10][16][17]

Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to HPK1 inhibitor therapy. Furthermore, the rational combination of HPK1 inhibitors with other immunotherapies, such as PD-1/PD-L1 blockade, holds the potential to overcome resistance and improve outcomes for a broader range of cancer patients. The detailed methodologies provided in this guide will be instrumental for researchers and drug developers in advancing our understanding of HPK1 biology and accelerating the clinical translation of this exciting therapeutic approach.

References

- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. arcusbio.com [arcusbio.com]

- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 15. nimbustx.com [nimbustx.com]

- 16. giiresearch.com [giiresearch.com]

- 17. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]

An In-Depth Technical Guide to PROTAC Technology for Kinase Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While small-molecule kinase inhibitors have revolutionized treatment, their efficacy can be limited by factors such as acquired resistance, off-target effects, and incomplete pathway inhibition.[2][3] Proteolysis-Targeting Chimera (PROTAC) technology offers a paradigm shift from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins.[4][5] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a kinase of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This approach can eliminate both the enzymatic and non-enzymatic functions of a kinase, overcome resistance mutations, and achieve prolonged pathway suppression at substoichiometric concentrations.[1][8] This guide provides a comprehensive technical overview of the core principles of PROTAC technology for kinase degradation, including its mechanism, key components, design strategies, and the experimental protocols used for evaluation.

The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation

PROTAC technology hijacks the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[6] Unlike traditional inhibitors that require continuous binding to block a protein's active site, PROTACs act catalytically, where a single molecule can induce the degradation of multiple target proteins.[4][8]

The process involves several key steps:

-

Ternary Complex Formation: A PROTAC molecule, composed of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, simultaneously binds to both proteins. This brings the kinase and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-E3).[7][9]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to surface lysine (B10760008) residues on the target kinase.[10] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated kinase is recognized as a substrate for degradation by the 26S proteasome.[6][7]

-

Recycling: The proteasome unfolds and degrades the target kinase into small peptides. The PROTAC molecule is then released and can engage another target protein and E3 ligase, restarting the catalytic cycle.[7]

Core Components of Kinase-Targeting PROTACs

The efficacy, selectivity, and drug-like properties of a PROTAC are determined by the interplay of its three constituent parts.[11]

-

Kinase Ligand (Warhead): This component provides specificity by binding to the target kinase. A significant advantage of PROTAC design is the ability to repurpose known kinase inhibitors, including FDA-approved drugs, as warheads.[2][12] Unlike inhibitors, the warhead does not need to block the kinase's active site potently; it primarily serves as an anchor.[7] In fact, high-affinity binding is not always a prerequisite for effective degradation, as the overall success often depends more on the stability of the ternary complex.[5][7]

-

E3 Ligase Ligand (Anchor): This moiety recruits an E3 ubiquitin ligase. While over 600 E3 ligases exist in the human genome, the development of PROTACs has been dominated by ligands for a select few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][13] Ligands for IAP (inhibitor of apoptosis protein) and MDM2 have also been used.[14] Expanding the repertoire of recruited E3 ligases is a key area of research, as the tissue distribution and substrate specificity of the E3 ligase can significantly influence the PROTAC's therapeutic window and selectivity.[10][15]

-

Linker: The linker connects the warhead and the anchor. It is a critical determinant of PROTAC activity, and its design is far from trivial.[16] The linker's length, rigidity, and chemical composition influence the geometry and stability of the ternary complex.[17][] Common linker structures include polyethylene (B3416737) glycol (PEG) and alkyl chains.[] Optimization often requires synthesizing and testing a library of PROTACs with varied linkers to identify the one that allows for the most productive orientation between the kinase and the E3 ligase.[16][]

Case Studies: PROTACs Targeting Key Kinases

PROTACs have been successfully developed to degrade a wide range of kinases implicated in cancer and other diseases.[][21]

Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a key target in B-cell malignancies like chronic lymphocytic leukemia (CLL).[1][22] While inhibitors like ibrutinib (B1684441) are effective, resistance can emerge through mutations (e.g., C481S).[23] BTK-targeting PROTACs can overcome this by degrading the entire protein.

| PROTAC | Warhead (Ligand) | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line |

| MT-802 | Ibrutinib analogue | CRBN | ~1.3 nM | >99% | MOLM-14 |

| RC-1 | Reversible covalent | CRBN | 8–40 nM | >95% | MOLM-14 |

| RC-3 | Reversible covalent | CRBN | <10 nM | >85% | Mino |

| DD-04-015 | RN486 (non-covalent) | CRBN | <10 nM | >90% | TMD8 |

| L18I | Ibrutinib analogue | CRBN | ~30 nM (C481S) | ~50% | HBL-1 (C481S) |

Table 1: Performance of selected BTK-targeting PROTACs.[1][3][7][23]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase (RTK) whose hyperactivity drives several cancers, including non-small-cell lung cancer (NSCLC).[24] Resistance to EGFR inhibitors often involves secondary mutations like T790M.[3] PROTACs that degrade EGFR can eliminate the mutant protein entirely, providing a durable response.[1][25]

| PROTAC | Warhead (Ligand) | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line (EGFR status) |

| PROTAC 2 | Pyrido[3,4-d]pyrimidine | VHL | 3 nM | ~90% | HCC827 (del19) |

| PROTAC 10 | Pyrido[3,4-d]pyrimidine | VHL | 10 nM | ~90% | HCC827 (del19) |

| 14o | Afatinib analogue | VHL | 3.1 nM | >90% | Ba/F3 (L858R/T790M) |

| SIAIS125 | Canertinib | CRBN | 100 nM | N/A | PC9 (del19) |

Table 2: Performance of selected EGFR-targeting PROTACs.[1][3][25]

Other Notable Kinase Targets

PROTACs have also shown significant promise in degrading other therapeutically relevant kinases.

| PROTAC | Target Kinase | Warhead (Ligand) | E3 Ligase | DC₅₀ | Dₘₐₓ | Cell Line |

| PROTAC-3 | FAK | Defactinib | VHL | ~100 nM | >95% | MDA-MB-231 |

| BSJ-03-123 | CDK6 | Palbociclib analogue | CRBN | ~25 nM | >95% | MOLM-14 |

| SGK3-PROTAC1 | SGK3 | GSK650394 analogue | VHL | <100 nM | >90% | HEK293 |

| TL12-186 | Multi-kinase | Foretinib | CRBN | N/A | >90% (BTK) | MOLM-14 |

Table 3: Performance of PROTACs targeting various kinases.[1][3]

Experimental Protocols for PROTAC Evaluation

A series of well-defined experiments is required to synthesize, characterize, and validate the activity of a novel PROTAC.

PROTAC Synthesis and Characterization

PROTACs are typically synthesized using multi-step organic chemistry.[26] A common strategy is to separately prepare the warhead, linker, and E3 ligase ligand moieties and then couple them together, often via an amide bond formation or "click chemistry".[27][28][29]

-

General Synthesis Protocol (Amide Coupling):

-

Intermediate Preparation: Synthesize or procure a kinase ligand with a carboxylic acid handle and an E3 ligase ligand-linker intermediate with a terminal amine.

-

Activation: Dissolve the kinase ligand (1.0 eq) in a suitable solvent like DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to form an activated ester.

-

Coupling: Add the E3 ligase ligand-linker amine intermediate (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction's progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Upon completion, purify the crude product using preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.[26][27]

-

-

Characterization:

-

Structure Confirmation: Use Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and exact mass of the synthesized PROTAC.[27]

-

Purity Assessment: Determine the purity of the final compound using analytical HPLC. A purity of >95% is typically required for biological assays.[27]

-

Measuring Protein Degradation

The gold-standard method for quantifying PROTAC-induced protein degradation is the Western Blot.[30][31] This technique allows for the determination of key efficacy parameters:

-

DC₅₀: The concentration of PROTAC that induces 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achieved.[31]

-

Detailed Western Blot Protocol:

-

Cell Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and treat them with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target kinase. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to normalize the data.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30][31]

-

Quantification and Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration and plot the data to determine DC₅₀ and Dₘₐₓ values.[31]

-

Other techniques for measuring degradation include high-throughput methods like In-Cell Westerns, NanoLuciferase reporter assays, and mass spectrometry-based proteomics for assessing selectivity across the entire proteome.[32][33][34]

Assessing Cellular Effects

To confirm that kinase degradation translates into a functional biological outcome, cell viability assays are performed.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Plate cancer cells in a 96-well plate.

-

Treat with a serial dilution of the PROTAC and incubate for an extended period (e.g., 72 hours).

-

Add the assay reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol.

-

Measure the resulting absorbance or luminescence, which correlates with the number of viable cells.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the PROTAC concentration that reduces cell viability by 50%.[27]

-

Challenges and Future Directions

Despite its immense potential, PROTAC technology faces several developmental challenges. Their large molecular weight and polar surface area can lead to poor cell permeability and low oral bioavailability, often violating traditional drug-likeness guidelines like Lipinski's Rule of Five.[35] Furthermore, the reliance on a small number of E3 ligases limits the scope of PROTACs, and the mechanisms of acquired resistance are still being understood.[8][36]

The future of PROTAC technology is focused on overcoming these hurdles:

-

Expanding the E3 Ligase Toolbox: Discovering ligands for novel, tissue-specific E3 ligases to improve selectivity and reduce off-target effects.[10][15]

-

Improving Drug Properties: Employing computational and medicinal chemistry strategies to design PROTACs with better pharmacokinetic profiles.[15][35]

-

Novel Modalities: Developing next-generation degradation platforms, such as Lysosome-Targeting Chimeras (LYTACs) for extracellular proteins and PhosphoTACs that selectively degrade the phosphorylated, active forms of kinases.[37]

-

AI and Machine Learning: Using artificial intelligence to predict optimal linker designs and ternary complex formation, accelerating the discovery process.[15]

Conclusion

PROTAC technology represents a powerful and innovative therapeutic modality that is fundamentally changing the landscape of kinase-targeted drug discovery. By inducing the complete and catalytic degradation of pathogenic kinases, PROTACs offer the potential to create more effective and durable treatments, overcome inhibitor resistance, and expand the "druggable" kinome. While challenges remain, ongoing advancements in linker design, E3 ligase recruitment, and predictive modeling are rapidly maturing this technology from a research tool into a new class of transformative medicines.

References

- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 2. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FDA-approved kinase inhibitors in PROTAC design, development and synthesis | Semantic Scholar [semanticscholar.org]

- 13. precisepeg.com [precisepeg.com]

- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. marinbio.com [marinbio.com]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 21. Targeting Protein Kinases Degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. books.rsc.org [books.rsc.org]

- 24. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 33. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pharmacytimes.com [pharmacytimes.com]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

HPK1 as a Therapeutic Target in Immuno-Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity.[1][2] By dampening T-cell receptor (TCR) signaling, HPK1 effectively acts as an intracellular immune checkpoint, limiting the activation and effector function of T-cells, B-cells, and dendritic cells (DCs).[3][4] Pharmacological inhibition of HPK1 has been shown to reinvigorate the anti-tumor immune response, making it a highly promising therapeutic target in immuno-oncology. This technical guide provides an in-depth overview of HPK1's role in the immune system, its signaling pathways, preclinical and clinical data on HPK1 inhibitors, and detailed experimental protocols for evaluating these novel therapeutic agents.

The Role of HPK1 in Immune Regulation

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a central node in the regulation of immune cell activation.[5] Its expression is largely restricted to the hematopoietic lineage, which minimizes the potential for off-target effects in non-immune tissues.[6] The primary function of HPK1 is to act as a negative feedback regulator, preventing excessive or prolonged immune responses that could lead to autoimmunity.[7] However, in the context of cancer, this regulatory mechanism can be co-opted by tumors to evade immune surveillance.[7]

Negative Regulation of T-Cell Activation

The most well-characterized function of HPK1 is its role in attenuating T-cell receptor (TCR) signaling.[8] Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated that leads to T-cell activation, proliferation, and the execution of effector functions. HPK1 intervenes in this pathway to dampen the signal.[9] Genetic knockout or kinase-dead mutations of HPK1 in preclinical models have demonstrated enhanced T-cell proliferation, increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ, and consequently, more potent anti-tumor immunity.[2]

Impact on Other Immune Cells

Beyond T-cells, HPK1 also negatively regulates the function of other key immune players. In B-cells, HPK1 attenuates B-cell receptor (BCR) signaling, which may impact humoral immunity against tumors.[6] In dendritic cells (DCs), the loss of HPK1 has been shown to enhance their antigen presentation capacity, leading to more effective priming of T-cell responses.[6] This broad impact across multiple immune cell types makes HPK1 an attractive target for a multi-pronged enhancement of the anti-tumor immune response.

The HPK1 Signaling Pathway

The signaling cascade initiated by TCR engagement is tightly regulated, and HPK1 plays a pivotal role in its attenuation. The following diagram and description detail the key steps in the HPK1 signaling pathway within a T-cell.

Caption: HPK1 signaling cascade in T-cell activation.

Upon TCR engagement, a signaling cascade is initiated, leading to the formation of the LAT-Gads-SLP-76 signalosome.[10] HPK1 is recruited to this complex where it becomes activated through phosphorylation.[6] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at serine 376.[3][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[8][11] The degradation of SLP-76, a crucial scaffold, dismantles the signaling complex and attenuates downstream pathways, including those involving PLCγ1 and ERK, thereby reducing T-cell activation.[8][9]

HPK1 Inhibitors: A New Class of Immuno-Oncology Agents

The central role of HPK1 in negatively regulating anti-tumor immunity has spurred the development of small molecule inhibitors targeting its kinase activity. These inhibitors are designed to block the catalytic function of HPK1, thereby preventing the phosphorylation of its downstream targets and releasing the "brakes" on immune cell activation.

Preclinical Evidence

Numerous preclinical studies have validated the therapeutic potential of HPK1 inhibition. Pharmacological blockade of HPK1 in vitro has been shown to enhance T-cell activation, proliferation, and cytokine production in response to TCR stimulation.[12] In vivo, in syngeneic mouse tumor models, HPK1 inhibitors have demonstrated significant anti-tumor activity, both as monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1]

Quantitative Data on HPK1 Inhibitors

The following tables summarize key quantitative data for several HPK1 inhibitors in various stages of development.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

| Compound | Target/Assay | IC50 (nM) | Reference(s) |

| CFI-402411 | HPK1 Kinase Assay | 4.0 ± 1.3 | [13][14] |

| GNE-1858 | pSLP-76 Cellular Assay | 1.9 | [10] |

| Compound K (BMS) | HPK1 Kinase Assay | 2.6 | [15] |

| Hpk1-IN-43 | HPK1 Kinase Assay | 0.32 | [16] |

| Compound 1 (Anonymous) | pSLP-76 TE Assay | 17.59 - 19.8 | [17] |

| Bosutinib | pSLP-76 TE Assay | 492.08 - 676.86 | [17] |

| M074-2865 | HPK1 Kinase Assay | 2930 ± 90 | [15] |

| ISR-05 | HPK1 Kinase Assay | 24200 ± 5070 | [18] |

| ISR-03 | HPK1 Kinase Assay | 43900 ± 134 | [18] |

Table 2: Clinical Efficacy of HPK1 Inhibitors in Advanced Solid Tumors

| Compound | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Clinical Trial | Reference(s) |

| BGB-15025 | Monotherapy | 0% | 35.0% | NCT04649385 | [19][20] |

| Combination with Tislelizumab | 18.4% | 57.1% | NCT04649385 | [19][20] | |

| NDI-101150 | Monotherapy | 18% (in RCC) | 65% (in RCC) | NCT05128487 | [4] |

| Monotherapy (all tumors) | 16.7% (clinical benefit) | N/A | NCT05128487 | [21][22] | |

| CFI-402411 | Monotherapy (HNSCC) | 1 patient with partial response | 9 patients with stable disease | NCT04521413 | [23][24] |

| Combination with Pembrolizumab (HNSCC) | 1 patient with partial response | N/A | NCT04521413 | [23][24] |

Note: DCR includes complete response, partial response, and stable disease. N/A: Not available.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the evaluation of HPK1 inhibitors.

In Vitro HPK1 Kinase Inhibition Assay (Luminescence-based)

This assay determines the direct inhibitory effect of a compound on HPK1 kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.

-

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Test compound (e.g., HPK1 inhibitor)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well or 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in kinase assay buffer.

-